molecular formula C16H17N3O B7150909 2,2-dimethyl-N-(2-phenylpyrimidin-5-yl)cyclopropane-1-carboxamide

2,2-dimethyl-N-(2-phenylpyrimidin-5-yl)cyclopropane-1-carboxamide

Cat. No.: B7150909
M. Wt: 267.33 g/mol
InChI Key: RNDGMNBLPHETHG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(2-phenylpyrimidin-5-yl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a phenyl group, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(2-phenylpyrimidin-5-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common approach is the reaction of a suitable precursor with a phenyl-substituted pyrimidinyl compound under controlled conditions. The reaction conditions often require the use of a strong base and a catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,2-dimethyl-N-(2-phenylpyrimidin-5-yl)cyclopropane-1-carboxamide has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which 2,2-dimethyl-N-(2-phenylpyrimidin-5-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Dimethyl-N-(2-phenylpyrimidin-5-yl)propanamide

  • N-(2-Phenylpyrimidin-5-yl)cyclopropanecarboxamide

  • 2,2-Dimethyl-N-(2-phenylpyrimidin-5-yl)butanamide

Uniqueness: 2,2-Dimethyl-N-(2-phenylpyrimidin-5-yl)cyclopropane-1-carboxamide stands out due to its cyclopropane ring, which imparts unique chemical properties compared to similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

2,2-dimethyl-N-(2-phenylpyrimidin-5-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-16(2)8-13(16)15(20)19-12-9-17-14(18-10-12)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDGMNBLPHETHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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